REACTION_CXSMILES
|
Cl.[O:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]([CH2:9][NH2:10])=[O:8].C(=O)(O)[O-].[Na+].[C:16](Cl)(=[O:20])[CH:17]([CH3:19])[CH3:18]>>[C:16]([NH:10][CH2:9][C:7]([C:3]1[O:2][CH:6]=[CH:5][CH:4]=1)=[O:8])(=[O:20])[CH:17]([CH3:19])[CH3:18] |f:0.1,2.3|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
Cl.O1C(=CC=C1)C(=O)CN
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described in Preparation 1-(1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)NCC(=O)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |